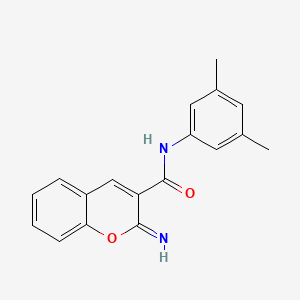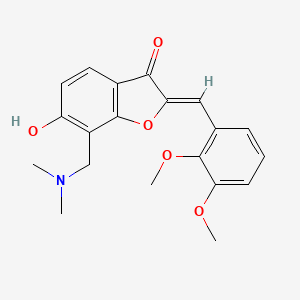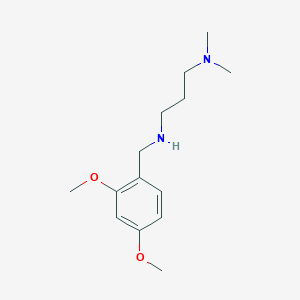![molecular formula C19H21N3O5S2 B2793097 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 1105213-39-5](/img/structure/B2793097.png)
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a piperidine ring with a 2-thienylsulfonyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the piperidine ring would introduce cyclic structures into the molecule, while the various substituents would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and influence its solubility .Mécanisme D'action
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine acts as a selective inhibitor of the sigma-1 receptor, which is a chaperone protein that is involved in regulating various cellular processes. The binding of this compound to the sigma-1 receptor inhibits its activity, leading to a reduction in calcium signaling and protein folding. This compound has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons and glial cells. This compound has also been shown to protect against excitotoxicity-induced neuronal damage and promote neurogenesis in the hippocampus. Additionally, this compound has been shown to have analgesic effects in various animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine has several advantages and limitations for lab experiments. One of the main advantages of this compound is its selectivity for the sigma-1 receptor, which allows for specific targeting of this protein. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, this compound has several limitations, including its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Orientations Futures
There are several future directions for research on 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of new analogs of this compound that have improved pharmacokinetic properties and increased potency. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings. This compound has also been shown to have potential applications in the treatment of various neurological disorders, and future studies should focus on exploring these applications further. Finally, this compound has been shown to modulate the activity of various ion channels, and future studies should focus on elucidating the mechanisms underlying these effects.
Méthodes De Synthèse
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine can be synthesized using a multi-step process that involves the reaction of various chemicals such as 2-thiophenesulfonyl chloride, piperidine, and 3,4-dimethoxybenzaldehyde. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires skilled professionals and specialized equipment.
Applications De Recherche Scientifique
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine has been used in various scientific studies related to neuroscience and pharmacology. It has been found to be a potent and selective inhibitor of the sigma-1 receptor, which plays a crucial role in regulating various cellular processes, including calcium signaling and protein folding. This compound has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-8-7-13(11-16(15)26-2)18-20-19(27-21-18)14-5-3-9-22(12-14)29(23,24)17-6-4-10-28-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIARVCMRMZPUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)

![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)
![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)
![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2793026.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)
![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
